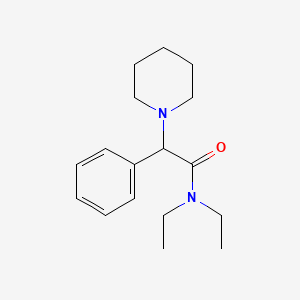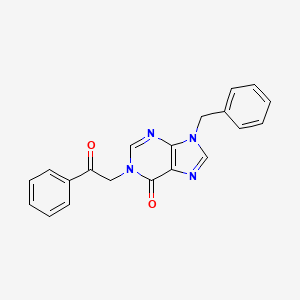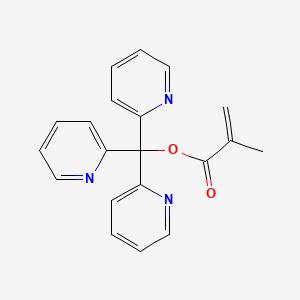![molecular formula C26H46O2S2 B14346505 2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol CAS No. 95998-57-5](/img/structure/B14346505.png)
2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a benzene ring, along with two butylsulfanyl groups. This compound falls under the category of dihydroxybenzenes, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of hydroquinone (benzene-1,4-diol) with butylsulfanyl-substituted alkyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the butylsulfanyl groups can modulate the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- Catechol (benzene-1,2-diol)
- Resorcinol (benzene-1,3-diol)
- Hydroquinone (benzene-1,4-diol)
Properties
CAS No. |
95998-57-5 |
|---|---|
Molecular Formula |
C26H46O2S2 |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
2,5-bis(5-butylsulfanyl-2-methylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C26H46O2S2/c1-7-9-15-29-17-11-13-25(3,4)21-19-24(28)22(20-23(21)27)26(5,6)14-12-18-30-16-10-8-2/h19-20,27-28H,7-18H2,1-6H3 |
InChI Key |
RDSZLRSFONYMFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCSCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Diazadispiro[3.0.3~5~.3~4~]undecane](/img/structure/B14346423.png)
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)
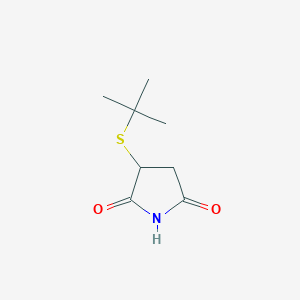

![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
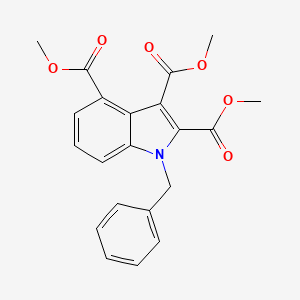
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)
